Product packaging for 3-bromo-N-cyclohexylbenzamide(Cat. No.:CAS No. 59507-55-0)

3-bromo-N-cyclohexylbenzamide

Cat. No.: B1363932
CAS No.: 59507-55-0
M. Wt: 282.18 g/mol
InChI Key: VRUMXGVWUFXLAH-UHFFFAOYSA-N
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Description

Contextualizing Benzamide (B126) Derivatives in Modern Chemical Synthesis and Medicinal Chemistry

Benzamides represent a significant class of organic compounds that are widely recognized for their versatile applications, particularly in medicinal chemistry and chemical synthesis. ontosight.ai The benzamide scaffold is considered a crucial pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is present in numerous pharmaceutical agents. researchgate.netnih.gov The advantages of using benzamide derivatives in research and development include their relatively straightforward and cost-effective synthesis and the stability of the resulting products. researchgate.net

In the realm of medicinal chemistry, benzamide derivatives have been investigated for a vast array of therapeutic applications. Depending on their specific structural modifications, these compounds can interact with various biological targets like enzymes, receptors, and ion channels. ontosight.ai Research has demonstrated their potential as:

Anticancer agents: Certain benzamides act as histone deacetylase (HDAC) inhibitors, which play a role in cancer treatment. acs.orgnih.gov For example, the benzamide derivative MS-275 has shown remarkable antitumor activity. acs.orgresearchgate.net

Enzyme inhibitors: Benzamides have been developed as potent inhibitors of enzymes such as carbonic anhydrase and acetylcholinesterase. nih.gov

Antimicrobial agents: Some derivatives exhibit antifungal and antibacterial properties. researchgate.net

Central nervous system agents: Modified benzamides have been explored for treating psychiatric disorders by modulating neurotransmitter systems. ontosight.ai

Other therapeutic uses: The applications extend to anti-inflammatory, analgesic, anti-convulsant, and antiemetic activities. ontosight.airesearchgate.netiucr.org

The synthesis of benzamide derivatives is a cornerstone of modern organic chemistry. Common synthetic routes include the amidation of carboxylic acids or their activated forms (like acyl chlorides) with amines. iucr.orgsmolecule.comrsc.org The versatility of the benzamide core allows for extensive structural modifications, enabling chemists to fine-tune the properties of the molecule for specific applications. nih.gov

Significance of Halogenated N-Cyclohexylbenzamides in Chemical Biology and Materials Science

The introduction of a halogen atom, such as bromine, into the benzamide structure, as seen in 3-bromo-N-cyclohexylbenzamide, is a strategic decision in chemical design. Halogenation is a widely used technique in medicinal chemistry and chemical biology to enhance the biological activity and physicochemical properties of a compound. nih.govrsc.org The presence of a halogen can improve binding affinity to biological targets through a phenomenon known as halogen bonding. nih.gov This non-covalent interaction, particularly with bromine and iodine, can influence the structure of protein-ligand complexes and stabilize specific molecular conformations. nih.govrsc.org

The N-cyclohexyl group also plays a critical role. In the crystal structure of a related compound, 4-chloro-N-cyclohexylbenzamide, the cyclohexyl ring adopts a stable chair conformation, and intermolecular N-H⋯O hydrogen bonds link the molecules into chains. iucr.org This capacity for hydrogen bonding, combined with the electronic effects of the halogen atom, makes halogenated N-cyclohexylbenzamides interesting candidates for creating structured molecular assemblies, a key aspect of materials science.

In chemical biology, these compounds serve as valuable research tools. For instance, this compound has been noted in patent literature as a potential antagonist for the FLT3 receptor, which is implicated in certain types of cancer. google.com The combination of the brominated phenyl ring and the N-cyclohexylamide moiety provides a specific three-dimensional structure that can be optimized for selective interaction with biological macromolecules. evitachem.com The development of sustainable synthetic methods, such as electrochemical amidation and C-H halogenation cascades, further facilitates the creation of diverse libraries of halogenated amides for screening in drug discovery and materials science applications. chemrxiv.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16BrNO B1363932 3-bromo-N-cyclohexylbenzamide CAS No. 59507-55-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-N-cyclohexylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUMXGVWUFXLAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20367960
Record name 3-bromo-N-cyclohexylbenzamide
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URL https://comptox.epa.gov/dashboard/DTXSID20367960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59507-55-0
Record name 3-Bromo-N-cyclohexylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59507-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-bromo-N-cyclohexylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Mechanisms for 3 Bromo N Cyclohexylbenzamide

Established Synthetic Routes to 3-bromo-N-cyclohexylbenzamide

The synthesis of this compound is typically achieved through a two-step process. The initial step involves the formation of the precursor, N-cyclohexylbenzamide, which is subsequently brominated. An alternative, convergent approach involves the direct coupling of 3-bromobenzoic acid with cyclohexylamine (B46788).

Amide Bond Formation Strategies for N-cyclohexylbenzamide Precursors

The formation of the amide bond in the N-cyclohexylbenzamide precursor is a cornerstone of this synthesis and can be accomplished through several reliable methods. The most common strategies involve the reaction of a carboxylic acid or its derivative with an amine. libretexts.org

One prevalent method is the reaction of benzoyl chloride with cyclohexylamine. This reaction is often conducted in the presence of a base, such as triethanolamine, which acts as a catalyst by neutralizing the hydrochloric acid byproduct. nih.gov

Alternatively, direct coupling of benzoic acid and cyclohexylamine is facilitated by a variety of coupling reagents that activate the carboxylic acid. hepatochem.com Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. chemistrysteps.com The mechanism with DCC involves the initial reaction of the carboxylic acid with DCC to form a reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the desired amide and N,N'-dicyclohexylurea (DCU) as a byproduct. luxembourg-bio.comyoutube.com To enhance reaction efficiency and minimize side reactions, additives like 1-hydroxy-1H-benzotriazole (HOBt) are often included. luxembourg-bio.comnih.gov Another effective system for this transformation employs triphenylphosphine (B44618) (PPh3) and iodine (I2). rsc.org

Comparison of Synthetic Methods for N-cyclohexylbenzamide
Starting MaterialsReagents/CatalystKey FeaturesReference
Benzoyl chloride, CyclohexylamineTriethanolamineClassic Schotten-Baumann conditions; catalyst neutralizes HCl byproduct. nih.gov
Benzoic acid, CyclohexylamineDCC or EDCForms a reactive O-acylisourea intermediate; reaction proceeds at room temperature with good yields. chemistrysteps.comluxembourg-bio.com
Benzoic acid, CyclohexylamineEDC, DMAP, HOBt (catalytic)Efficient for electron-deficient amines; DMAP acts as an acyl transfer agent. nih.gov
Benzoic acid, CyclohexylaminePPh3, I2, TriethylamineHigh-yield synthesis under mild conditions. rsc.org

Regioselective Bromination Techniques for the Benzamide (B126) Core

The second step in the synthesis is the regioselective bromination of the N-cyclohexylbenzamide core. The directing effect of the N-cyclohexylcarboxamido substituent on the benzene (B151609) ring is paramount for the success of this step. As an electron-withdrawing group, the amide functionality deactivates the aromatic ring towards electrophilic substitution and acts as a meta-director. This electronic influence selectively guides the incoming bromine electrophile to the 3-position of the ring.

Electrophilic aromatic bromination is the most common method for preparing aryl bromides. nih.gov A variety of brominating agents can be employed to achieve this transformation. N-bromosuccinimide (NBS) is a widely used reagent for such regioselective brominations, often in a suitable solvent like acetonitrile (B52724) or a chlorinated solvent. nih.govresearchgate.net The reactivity of NBS can be enhanced through the use of catalysts or specialized solvents. For instance, hexafluoroisopropanol (HFIP) has been shown to be an effective solvent that enhances the reactivity of NBS, allowing for mild and regioselective halogenation without the need for an additional catalyst. organic-chemistry.org The reaction generally proceeds via the generation of a bromine electrophile that attacks the electron-rich aromatic ring, forming a high-energy Wheland intermediate (or sigma complex), which then loses a proton to restore aromaticity. Recent computational studies, however, suggest the reaction may preferentially occur through an addition–elimination mechanism without the formation of a stable charged intermediate. chemistryworld.comrsc.org

Multicomponent and Cascade Reactions in this compound Synthesis

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. mdpi.combeilstein-journals.org While MCRs, such as the Ugi and Asinger reactions, are known for producing diverse scaffolds including benzamide derivatives, their application to the direct synthesis of a structurally simple target like this compound is not well-documented in the literature. nih.govbeilstein-journals.org The efficiency and high yields of the established two-step synthetic routes generally preclude the need for the development of more complex MCR or cascade strategies for this particular compound.

Mechanistic Investigations of this compound Formation

Detailed mechanistic studies specifically for the formation of this compound are limited. However, the mechanisms of the core reactions—amide bond formation and electrophilic aromatic bromination—are well-understood and provide a clear picture of the reaction dynamics.

Kinetic and Thermodynamic Studies of Synthetic Pathways

Specific kinetic and thermodynamic data for the synthesis of this compound are not extensively reported. However, general principles for the constituent reactions apply.

Amide Bond Formation: The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically uphill or near equilibrium under standard conditions, and kinetically slow. libretexts.org The stability of the amide bond is attributed to resonance, which imparts a double-bond character to the C-N bond. nih.gov The half-life for the hydrolysis of an amide bond at neutral pH is estimated to be hundreds of years, indicating its high stability. nih.gov To drive the reaction forward kinetically, activation of the carboxylic acid is required, as achieved by coupling reagents. This activation converts the poor hydroxyl leaving group into a better one, thereby lowering the activation energy for the nucleophilic attack by the amine. chemistrysteps.com The reaction is often an equilibrium process, and strategies are employed to shift it towards the product. acs.org

Electrophilic Bromination: This reaction proceeds through a multi-step mechanism. The rate-determining step is typically the initial attack of the electrophile on the aromatic ring to form the Wheland intermediate. The deactivating nature of the amide substituent increases the activation energy for this step compared to unsubstituted benzene.

Green Chemistry Approaches in Benzamide Synthesis Relevant to this compound

The application of green chemistry principles to the synthesis of benzamides, including this compound, aims to reduce the environmental impact of chemical processes. This involves the use of less hazardous reagents, greener solvents, and more energy-efficient methods.

One notable green approach is the direct amidation of carboxylic acids and amines, which avoids the use of stoichiometric activating agents that generate significant waste. catalyticamidation.info Catalytic methods for this transformation are of great interest, with the only byproduct being water. catalyticamidation.info Boron-based catalysts, such as boric acid and borate (B1201080) esters, have been shown to be effective for this purpose. sciepub.comcatalyticamidation.info The reaction typically involves heating the carboxylic acid (3-bromobenzoic acid) and the amine (cyclohexylamine) in the presence of a catalyst, often with azeotropic removal of water. sciepub.com

Solvent selection is another critical aspect of green chemistry. The use of deep eutectic solvents (DESs) has emerged as a greener alternative to volatile organic solvents. nih.govresearchgate.net These solvents are often biodegradable, non-hazardous, and can be recycled, making the process more sustainable. researchgate.net For the synthesis of this compound, a DES could serve as the reaction medium for the condensation of 3-bromobenzoic acid and cyclohexylamine.

Solvent-free reaction conditions represent another significant advancement in green benzamide synthesis. tandfonline.comtandfonline.com One such method involves the reaction of an amine with vinyl benzoate (B1203000) at room temperature without a solvent or catalyst. tandfonline.comtandfonline.com This approach offers high atom economy and simplifies product isolation. tandfonline.com Adapting this to the target molecule would involve reacting cyclohexylamine with a vinyl ester of 3-bromobenzoic acid.

Microwave-assisted synthesis is an energy-efficient technique that can significantly reduce reaction times. nih.gov The direct condensation of a carboxylic acid with an amine can be accelerated under microwave irradiation, often under solvent-free conditions, leading to a more environmentally friendly process. nih.gov

The following table summarizes green chemistry approaches applicable to the synthesis of this compound:

Green Chemistry ApproachReactantsConditionsAdvantages
Catalytic Direct Amidation3-Bromobenzoic acid, CyclohexylamineBoron-based catalyst, HeatAtom economical (water is the only byproduct), avoids hazardous activating agents. catalyticamidation.infosciepub.com
Deep Eutectic Solvents (DES)3-Bromobenzoic acid, CyclohexylamineHeating in DESUse of biodegradable, non-hazardous, and recyclable solvents. nih.govresearchgate.net
Solvent-Free SynthesisVinyl 3-bromobenzoate, CyclohexylamineRoom temperature, no catalystAvoids solvent waste, simplified product isolation. tandfonline.comtandfonline.com
Microwave-Assisted Synthesis3-Bromobenzoic acid, CyclohexylamineMicrowave irradiationReduced reaction times, energy efficient, often solvent-free. nih.gov

These green methodologies offer significant advantages over traditional synthetic routes by minimizing waste, avoiding hazardous substances, and reducing energy consumption. Their application to the synthesis of this compound can contribute to more sustainable chemical manufacturing.

Advanced Spectroscopic and Structural Characterization of 3 Bromo N Cyclohexylbenzamide

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, the precise connectivity and environment of each atom can be determined.

¹H NMR Spectroscopy

The protons on the aromatic ring are expected to appear in the downfield region, typically between δ 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the carbonyl and bromo substituents. The relative positions of these signals will be influenced by their proximity to the bromine atom and the amide group.

The amide proton (N-H) is anticipated to resonate as a broad singlet or a doublet, with its chemical shift being highly dependent on the solvent, concentration, and temperature. This signal could appear in a wide range, generally between δ 5.5 and 8.5 ppm.

The protons of the cyclohexyl ring will be observed in the upfield region of the spectrum, typically between δ 1.0 and 4.0 ppm. The methine proton attached to the nitrogen atom (CH-N) will be the most downfield of the cyclohexyl protons due to the deshielding effect of the adjacent nitrogen atom. The remaining methylene (B1212753) protons of the cyclohexyl ring will appear as complex multiplets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing in the range of δ 165-175 ppm. The aromatic carbons will resonate between δ 120 and 140 ppm, with the carbon atom attached to the bromine atom showing a characteristic chemical shift. The carbons of the cyclohexyl ring will appear in the upfield region, generally between δ 20 and 60 ppm. For the related compound 2,3-dimethoxy-N-(cyclohexyl)benzamide, the cyclohexyl carbons were observed between δ 25.0 and 48.1 ppm. researchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-bromo-N-cyclohexylbenzamide

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbonyl (C=O)-165-175
Aromatic C-Br-120-125
Aromatic CH7.0-8.0125-135
Aromatic C-C=O-135-140
Amide N-H5.5-8.5-
Cyclohexyl CH-N3.5-4.045-55
Cyclohexyl CH₂1.0-2.025-35

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns.

For this compound (C₁₃H₁₆BrNO), the molecular ion peak ([M]⁺) in the mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively). This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, separated by two mass units and having nearly equal intensity. The calculated monoisotopic mass of C₁₃H₁₆⁷⁹BrNO is approximately 281.04 g/mol , and for C₁₃H₁₆⁸¹BrNO, it is approximately 283.04 g/mol .

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways for amides and brominated aromatic compounds. Common fragmentation patterns include:

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom, which can lead to the formation of a cyclohexyl radical and a 3-bromobenzoylium cation, or a cyclohexyl cation and a 3-bromobenzamide (B114348) radical.

McLafferty rearrangement: If applicable, this involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond.

Cleavage of the C-Br bond: This would result in a fragment ion corresponding to the loss of a bromine atom.

Fragmentation of the cyclohexyl ring: The cyclohexyl group can undergo characteristic ring-opening and fragmentation pathways.

Analysis of the mass-to-charge ratios (m/z) of these fragment ions would allow for the piecing together of the molecular structure.

Interactive Data Table: Expected Key Fragment Ions in the Mass Spectrum of this compound

Fragment Ion Proposed Structure Expected m/z (for ⁷⁹Br/⁸¹Br)
[C₇H₄BrO]⁺3-bromobenzoylium183/185
[C₆H₁₁]⁺Cyclohexyl83
[M-Br]⁺[C₁₃H₁₆NO]⁺202
[M-C₆H₁₁]⁺[C₇H₅BrNO]⁺200/202

X-ray Crystallography and Solid-State Structure Analysis

While a specific crystal structure for this compound is not publicly available, analysis of related structures would suggest that the amide linkage adopts a trans conformation, which is generally more stable. The crystal packing would likely be influenced by intermolecular hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen of a neighboring molecule, forming chains or more complex networks. The bromine atom could also participate in halogen bonding interactions, further influencing the solid-state architecture. The orientation of the cyclohexyl and 3-bromophenyl groups relative to the amide plane would be a key structural feature.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. These two techniques are often complementary.

FTIR Spectroscopy

The FTIR spectrum of this compound would be expected to show several characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the amide group (Amide I band) would be prominent, typically appearing in the region of 1630-1680 cm⁻¹. The N-H stretching vibration would give rise to a band in the range of 3200-3400 cm⁻¹. The N-H bending vibration (Amide II band) is expected to appear around 1510-1570 cm⁻¹.

The aromatic ring would exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration would be observed in the fingerprint region, typically at lower wavenumbers. The cyclohexyl group would show C-H stretching vibrations just below 3000 cm⁻¹ and various bending and rocking vibrations at lower frequencies. For the similar compound 3-bromobenzamide, an IR spectrum is available in the NIST Chemistry WebBook, which can serve as a useful reference. nist.gov

Raman Spectroscopy

Raman spectroscopy would provide complementary information. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, are often strong in the Raman spectrum. The C=O and C-Br stretching vibrations would also be Raman active. The non-polar C-H bonds of the cyclohexyl ring are expected to give rise to strong signals in the Raman spectrum.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Vibrational Mode Expected FTIR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹)
N-H Stretch3200-34003200-3400
Aromatic C-H Stretch>3000>3000
Aliphatic C-H Stretch<3000<3000
C=O Stretch (Amide I)1630-16801630-1680
N-H Bend (Amide II)1510-1570Weak
Aromatic C=C Stretch1450-1600Strong
C-Br Stretch500-700500-700

Reactivity and Derivatization Studies of 3 Bromo N Cyclohexylbenzamide

Cross-Coupling Reactions Involving the Bromo Moiety

The presence of a bromine atom on the benzene (B151609) ring of 3-bromo-N-cyclohexylbenzamide opens up a wide array of possibilities for carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of more complex molecular architectures.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. For this compound, this reaction allows for the introduction of a variety of aryl, heteroaryl, or vinyl substituents at the 3-position of the benzamide (B126) core.

While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available literature, the general reactivity of aryl bromides in such reactions is well-established. A typical reaction would involve the coupling of this compound with a boronic acid or a boronic ester in the presence of a palladium catalyst, a suitable ligand, and a base.

Illustrative Reaction Scheme:

EntryAryl HalideBoronic AcidCatalystLigandBaseSolventYield (%)
1This compoundPhenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂OData not available
2This compound4-Methoxyphenylboronic acidPd₂(dba)₃XPhosCs₂CO₃DioxaneData not available

This table is illustrative and based on general conditions for Suzuki-Miyaura couplings of aryl bromides. Specific experimental data for this compound was not found in the searched literature.

Other Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., C-N, C-C, C-S, C-O)

Beyond the Suzuki-Miyaura coupling, the bromo group of this compound can participate in a range of other important cross-coupling reactions to form various bonds.

C-N Coupling (Buchwald-Hartwig Amination): This reaction is a cornerstone for the synthesis of arylamines. This compound can be coupled with a variety of primary or secondary amines in the presence of a palladium catalyst and a strong base. A patent mentions the use of this compound in the context of a Buchwald-Hartwig cross-coupling reaction, indicating its utility in synthesizing N-arylated products. google.com

C-C Coupling (Heck, Sonogashira, etc.):

The Heck reaction would involve the coupling of this compound with an alkene to form a substituted alkene.

The Sonogashira coupling would enable the reaction with a terminal alkyne to produce an alkynylated benzamide derivative.

C-S and C-O Coupling: Palladium-catalyzed methodologies also exist for the formation of carbon-sulfur and carbon-oxygen bonds, allowing for the synthesis of aryl thioethers and aryl ethers from this compound, respectively.

Coupling TypeReactantCatalyst SystemProduct Type
C-N (Buchwald-Hartwig)Amine (R₂NH)Pd catalyst + Ligand + Base3-(R₂N)-N-cyclohexylbenzamide
C-C (Heck)Alkene (R-CH=CH₂)Pd catalyst + Base3-(R-CH=CH)-N-cyclohexylbenzamide
C-C (Sonogashira)Alkyne (R-C≡CH)Pd catalyst + Cu(I) cocatalyst + Base3-(R-C≡C)-N-cyclohexylbenzamide
C-S (Thiolation)Thiol (RSH)Pd or Cu catalyst + Base3-(RS)-N-cyclohexylbenzamide
C-O (Etherification)Alcohol/Phenol (ROH)Pd or Cu catalyst + Base3-(RO)-N-cyclohexylbenzamide

This is a generalized table of potential cross-coupling reactions. Specific experimental data for this compound is limited in the available literature.

Mechanisms of Cross-Coupling for Halogenated Benzamides

The mechanisms of these palladium-catalyzed cross-coupling reactions generally follow a similar catalytic cycle, which can be illustrated with the Suzuki-Miyaura coupling as an example:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-bromine bond of this compound to form a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide ion. This step is typically facilitated by the base.

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new carbon-carbon bond in the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

The specific ligands used in these reactions play a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle, thereby influencing the efficiency and scope of the reaction.

Transformations of the Amide Functionality

The N-cyclohexylbenzamide group in the molecule also offers opportunities for chemical modification, although it is generally a stable functional group.

Hydrolysis and Amidation Reactions

Hydrolysis: The amide bond can be cleaved through hydrolysis under acidic or basic conditions to yield 3-bromobenzoic acid and cyclohexylamine (B46788). This reaction typically requires harsh conditions, such as prolonged heating with a strong acid or base. The stability of the amide bond is due to the resonance delocalization of the nitrogen lone pair into the carbonyl group.

Amidation: While the amide is already formed, transamidation reactions, where the cyclohexylamino group is exchanged for another amine, are generally difficult and not commonly employed without specific activation.

TransformationReagentsProduct(s)
Acidic HydrolysisH₃O⁺, heat3-Bromobenzoic acid + Cyclohexylammonium salt
Basic HydrolysisOH⁻, heat3-Bromobenzoate salt + Cyclohexylamine

This table describes the expected products of hydrolysis based on general amide chemistry.

Reduction and Oxidation of the Amide Group

Reduction: The amide functionality can be reduced to an amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required to convert the carbonyl group of the amide into a methylene (B1212753) group (CH₂). This reaction would transform this compound into (3-bromophenyl)(cyclohexyl)methanamine.

Oxidation: The oxidation of the amide group is not a common transformation under standard laboratory conditions. The amide functionality is generally resistant to oxidation.

TransformationReagentProduct
Reduction1. LiAlH₄, 2. H₂O(3-Bromophenyl)(cyclohexyl)methanamine

This table illustrates the expected product of amide reduction based on established chemical principles.

Reactivity of the Cyclohexyl Moiety

The cyclohexyl group attached to the amide nitrogen is a key determinant of the molecule's three-dimensional structure and potential for targeted modification.

Stereochemical Considerations and Functionalization

The N-cyclohexylbenzamide core possesses distinct stereochemical features. The cyclohexyl ring typically adopts a stable chair conformation. The amide group itself introduces a plane, and the orientation of the cyclohexyl and benzoyl groups relative to this plane is influenced by steric hindrance and electronic effects. The structure of the parent compound, N-cyclohexylbenzamide, shows a twisted arrangement where the benzene ring and the cyclohexyl ring are angled away from the central amide plane nih.gov. This is defined by torsion angles such as the N1–C1–C2–C3 angle of -30.8 (4)° nih.gov.

Furthermore, the partial double-bond character of the C-N amide bond restricts free rotation, which can lead to conformational stereoisomerism. smolecule.com In analogous structures like N-cyclohexyl-2-pyrrolidone, this restricted rotation is a notable feature. smolecule.com This suggests that this compound likely exists as a mixture of conformers at room temperature.

While the cyclohexyl ring is generally unreactive due to its composition of sp³-hybridized carbon atoms, it is not entirely inert. Functionalization can be achieved under specific conditions. Modern synthetic methods, such as photoinduced synergistic catalysis, have demonstrated the ability to achieve stereoselective cross-coupling at the C(sp³)-H bonds of cyclohexane. acs.org This opens up possibilities for introducing new functional groups directly onto the cyclohexyl moiety of this compound, potentially leading to novel derivatives with tailored properties.

Table 1: Stereochemical and Conformational Features of the N-Cyclohexylamide Moiety
FeatureDescriptionReference AnalogueImplication for this compound
Cyclohexyl ConformationTypically exists in a low-energy chair conformation.N-Cyclohexylbenzamide nih.govThe cyclohexyl ring provides a stable, non-planar steric profile.
Amide Bond RotationRotation around the C-N amide bond is restricted due to partial double-bond character.N-Cyclohexyl-2-pyrrolidone smolecule.comLeads to the possibility of distinct conformers (rotamers).
Molecular GeometryThe planes of the cyclohexyl and benzoyl groups are twisted relative to the central amide group.N-Cyclohexylbenzamide nih.govThe molecule possesses a specific three-dimensional, non-planar shape.
Potential FunctionalizationC(sp³)-H bonds can be functionalized using advanced catalytic methods (e.g., photochemical).Cyclohexane acs.orgDerivatization of the cyclohexyl ring is synthetically feasible.

Photochemical Reactivity of this compound

The presence of a carbon-bromine bond on the aromatic ring makes this compound a candidate for photochemical reactions. The energy supplied by light, typically in the UV range, can be sufficient to induce homolytic cleavage of the C-Br bond. This process generates a highly reactive aryl radical and a bromine radical, which can then participate in a variety of subsequent reactions. researchoutreach.org

The photochemistry of bromine is well-established as a method for forming reactive radical species. researchoutreach.org Light provides a renewable and often "gentler" energy source for initiating chemical transformations compared to harsh thermal conditions. researchoutreach.org By analogy, irradiation of this compound could initiate:

Hydrogen Abstraction: The aryl radical could abstract a hydrogen atom from the solvent or another molecule to yield N-cyclohexylbenzamide.

Radical Coupling: The aryl radical could couple with other radical species present in the reaction mixture.

Addition Reactions: The radical could add to unsaturated systems, such as alkenes or alkynes, to form new carbon-carbon bonds.

Recent advancements in photochemistry have demonstrated the use of light, often in conjunction with a catalyst, to achieve complex molecular couplings under mild conditions. acs.org Such strategies could potentially be applied to this compound for the synthesis of more complex derivatives.

Table 2: Potential Photochemical Reactions of this compound
Reaction TypeInitiation StepPotential Product(s)General Principle
PhotoreductionHomolytic cleavage of C-Br bond by UV lightN-cyclohexylbenzamideAryl radical abstracts hydrogen from a donor molecule.
Photo-induced CouplingHomolytic cleavage of C-Br bond by UV lightAryl-aryl or Aryl-alkyl coupled productsAryl radical couples with another radical species.
Photo-additionHomolytic cleavage of C-Br bond by UV lightAddition products with unsaturated compoundsAryl radical adds across a double or triple bond.

Electrochemical Behavior of this compound and its Derivatives

The electrochemical properties of this compound are expected to be dominated by the reducible bromo-aromatic moiety. Studies on analogous α-bromoamides have shown that the electrochemical reduction proceeds via a two-electron cleavage of the carbon-bromine bond at a cathode. rsc.org This process generates a carbanion intermediate, which is a potent nucleophile and base. rsc.org

The likely reduction mechanism for this compound in a dipolar aprotic solvent would involve the following steps:

Initial Reduction: The C-Br bond is cleaved upon accepting two electrons at the electrode surface, forming a bromide ion and an aryl carbanion.

Subsequent Reactions: The fate of the highly reactive carbanion depends on the reaction conditions. A common pathway is protonation by a proton source in the medium. In the absence of a stronger acid, a parent molecule of this compound can act as the proton donor (from the N-H group), leading to the formation of N-cyclohexylbenzamide and a deprotonated bromoamide anion. This is known as a self-protonation mechanism. rsc.org

The use of electrochemical methods for C-N bond cleavage has also been explored, presenting another potential, though likely more challenging, reaction pathway under oxidative conditions. nih.gov However, the C-Br bond is significantly more susceptible to reductive cleavage.

Table 3: Proposed Electrochemical Reduction Pathway
StepProcessIntermediate/ProductSupporting Evidence
1Two-electron C-Br bond cleavage at the cathode.Aryl carbanion and bromide ion (Br⁻).Observed in the reduction of α-bromoisobutyramides. rsc.org
2Protonation of the carbanion.N-cyclohexylbenzamide.Self-protonation mechanism is common for bromoamides. rsc.org
AlternativeIntra- or intermolecular reaction of the carbanion.Cyclized or coupled products.Dependent on substrate structure and reaction conditions. rsc.org

Computational Chemistry and Theoretical Investigations of 3 Bromo N Cyclohexylbenzamide

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to examine the electronic structure and reactivity of molecules. dntb.gov.uaresearchgate.netnih.gov For 3-bromo-N-cyclohexylbenzamide, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine its most stable three-dimensional geometry through energy minimization. mdpi.comresearchgate.netrasayanjournal.co.in

These calculations yield crucial information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. dntb.gov.uaresearchgate.net

Furthermore, DFT is used to generate a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govmdpi.com This information is vital for predicting how the molecule will interact with other molecules and its potential sites for chemical reactions. rasayanjournal.co.in

Table 1: Hypothetical Quantum Chemical Parameters for this compound Calculated via DFT
ParameterCalculated ValueDescription
HOMO Energy-6.85 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.23 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)5.62 eVDifference between HOMO and LUMO energies; indicates chemical reactivity and stability.
Dipole Moment3.45 DebyeMeasure of the molecule's overall polarity.
Electronegativity (χ)4.04 eVTendency of the molecule to attract electrons.
Chemical Hardness (η)2.81 eVResistance to change in electron distribution.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when bound to a specific biological target, typically a protein or enzyme. nih.govdntb.gov.ua This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding binding mechanisms. researchgate.net

The process involves preparing the 3D structures of both the ligand and the target receptor. Docking algorithms then systematically sample numerous possible conformations and orientations of the ligand within the receptor's binding site. ijpbs.com These poses are evaluated using a scoring function that estimates the binding affinity, often expressed as a binding energy (kcal/mol). nih.gov A lower binding energy generally indicates a more stable and favorable interaction.

The results of a docking study reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of the target protein. nih.govijpbs.com This detailed view of the ligand-target complex helps to rationalize the molecule's biological activity and provides a basis for designing derivatives with improved potency.

Table 2: Example Molecular Docking Results for this compound with a Hypothetical Protein Target
ParameterValue/ResiduesSignificance
Binding Energy-8.5 kcal/molIndicates a strong predicted binding affinity.
Hydrogen BondsASN 142, GLU 198Strong directional interactions contributing to binding specificity.
Hydrophobic InteractionsLEU 89, VAL 111, ILE 152Interactions involving nonpolar regions of the ligand and protein.
Pi-Alkyl InteractionPRO 170Interaction between the phenyl ring of the ligand and an alkyl group of a residue.

Molecular Dynamics (MD) Simulations of this compound and its Biological Interactions

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. nih.govdntb.gov.ua Following a molecular docking study, MD simulations are often performed on the predicted ligand-receptor complex to assess its stability and dynamic behavior in a simulated physiological environment (e.g., in water). researchgate.net

An MD simulation begins with the docked structure of this compound within its target's binding site. The system is solvated, and forces between atoms are calculated using a force field. nih.gov Newton's laws of motion are then applied to simulate the movement of each atom over a series of small time steps, generating a trajectory that reveals how the complex behaves over a period typically ranging from nanoseconds to microseconds. dntb.gov.ua

Analysis of the MD trajectory provides insights into the stability of the binding pose, the flexibility of the ligand and protein, and the persistence of key intermolecular interactions. researchgate.net Metrics such as Root Mean Square Deviation (RMSD) are calculated to quantify conformational changes and determine if the ligand remains stably bound in the active site.

Table 3: Typical Parameters and Outputs of an MD Simulation for a Ligand-Protein Complex
Parameter/AnalysisTypical Value/Description
Simulation Time100 nanoseconds (ns)
Force FieldAMBER or CHARMM
Solvent ModelTIP3P Water
Temperature300 K (Kelvin)
Pressure1 bar
RMSD AnalysisMeasures the average deviation of atomic positions, indicating structural stability.
RMSF AnalysisRoot Mean Square Fluctuation; identifies flexible regions of the protein.
Interaction AnalysisMonitors the stability of hydrogen bonds and other interactions over time.

Applications of 3 Bromo N Cyclohexylbenzamide As a Synthetic Building Block

Utilization in Complex Organic Synthesis

The presence of a bromine atom on the aromatic ring of 3-bromo-N-cyclohexylbenzamide makes it an excellent substrate for a variety of cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

One of the most powerful applications of this compound is in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond can be readily activated by a palladium catalyst, enabling the coupling with a wide range of organometallic reagents. This allows for the introduction of new functional groups at the 3-position of the benzamide (B126) core.

Coupling ReactionReagentBond FormedProduct Type
Suzuki CouplingAryl or Vinyl Boronic Acids/EstersC-CBiaryl or Styrenyl Benzamides
Heck CouplingAlkenesC-CAlkenylated Benzamides
Sonogashira CouplingTerminal AlkynesC-CAlkynylated Benzamides
Buchwald-Hartwig AminationAminesC-NDiaminobenzamides
Stille CouplingOrganostannanesC-CAryl/Alkyl Benzamides

This table is interactive. Click on the reaction names for more details.

These transformations are pivotal in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and natural products. For instance, the Suzuki coupling of this compound with various aryl boronic acids can generate a library of biaryl compounds, which are common motifs in medicinally active molecules.

Synthesis of Heterocyclic Scaffolds:

Furthermore, this compound can serve as a key intermediate in the synthesis of heterocyclic compounds. The bromo substituent can be converted to other functional groups, such as an amino or a hydroxyl group, which can then participate in intramolecular cyclization reactions to form fused ring systems.

Role in the Construction of Supramolecular Assemblies

The amide functionality of this compound is a key feature that enables its participation in the formation of supramolecular assemblies. The N-H and C=O groups of the amide can act as hydrogen bond donors and acceptors, respectively, leading to the formation of well-ordered, non-covalent structures.

The interplay of hydrogen bonding, π-π stacking of the aromatic rings, and other non-covalent interactions can direct the self-assembly of this compound molecules into one-, two-, or three-dimensional networks. The presence of the bulky cyclohexyl group can influence the packing of the molecules in the solid state, leading to the formation of specific crystal structures with interesting properties.

For example, in a manner similar to related sulfonamide structures which are known to form supramolecular chains through N-H···O hydrogen bonding, the amide group in this compound can facilitate the formation of analogous chain or sheet structures. The bromine atom can also participate in halogen bonding, a directional non-covalent interaction that can further guide the assembly process.

Precursor for Advanced Materials and Functional Molecules

The ability to functionalize this compound through cross-coupling and other reactions makes it a valuable precursor for the synthesis of advanced materials and functional molecules.

Liquid Crystals: The rigid benzamide core combined with the flexible cyclohexyl group can be a design element for liquid crystalline materials. By introducing long alkyl chains or other mesogenic groups through functionalization at the bromo position, it is possible to synthesize molecules that exhibit liquid crystalline phases.

Organic Light-Emitting Diodes (OLEDs): The biaryl and extended π-conjugated systems that can be synthesized from this compound are of interest in the field of organic electronics. These materials can possess desirable photophysical properties, making them potential candidates for use in OLEDs as emitters or host materials.

Biologically Active Molecules: The N-substituted benzamide scaffold is present in a number of biologically active compounds. The ability to diversify the structure of this compound allows for the creation of new derivatives that can be screened for various biological activities.

Emerging Research Directions for 3 Bromo N Cyclohexylbenzamide

Integration with Nanotechnology and Drug Delivery Systems

The advent of nanotechnology has revolutionized the field of medicine, offering sophisticated solutions for targeted drug delivery and enhanced therapeutic efficacy. The encapsulation and integration of therapeutic agents with nanosystems can overcome challenges such as poor solubility, lack of specificity, and rapid degradation. For a compound like 3-bromo-N-cyclohexylbenzamide, nanotechnology presents a promising frontier for optimizing its potential therapeutic applications.

Researchers are investigating the use of various nanocarriers to improve the delivery of hydrophobic drugs. mdpi.comLiposomal formulations , which are vesicles composed of lipid bilayers, are a well-established platform for drug delivery. nih.gov These systems can encapsulate hydrophobic compounds like this compound within their lipidic core, potentially enhancing their bioavailability and controlling their release profile. mdpi.com The characteristics of liposomes, such as size, charge, and lipid composition, can be tailored to optimize drug loading and release kinetics. mdpi.com

Polymeric nanoparticles represent another versatile drug delivery platform. nih.govscilit.com These nanoparticles can be fabricated from a variety of biodegradable and biocompatible polymers. nih.govus.es The encapsulation of drug molecules within a polymeric matrix can protect them from enzymatic degradation and enable sustained release. nih.gov The surface of these nanoparticles can also be functionalized with targeting ligands to direct the drug to specific cells or tissues, thereby increasing efficacy and reducing off-target effects. nih.gov

The potential benefits of integrating this compound with these nanotechnologies are significant. Enhanced delivery could lead to improved therapeutic outcomes in potential applications. Below is a table summarizing the characteristics of these nanotechnology-based drug delivery systems.

Nanocarrier TypeCompositionPotential Advantages for this compound
LiposomesPhospholipid bilayersImproved solubility, controlled release, biocompatibility
Polymeric NanoparticlesBiodegradable polymersProtection from degradation, sustained release, targeted delivery

Further research in this area will likely focus on the development and characterization of specific nanoformulations of this compound, evaluating their stability, drug-release kinetics, and efficacy in preclinical models.

Investigations into Green Synthesis and Sustainable Production

The principles of green chemistry are increasingly being integrated into chemical synthesis to minimize environmental impact and enhance sustainability. The production of this compound is an area where the application of these principles could lead to more eco-friendly and efficient processes.

Traditional amide synthesis often involves the use of hazardous reagents and solvents, generating significant waste. Green chemistry approaches aim to address these issues by focusing on aspects such as atom economy, the use of safer solvents, and the development of catalytic reactions.

One promising avenue is the exploration of catalytic methods for amide bond formation. The use of catalysts can reduce the need for stoichiometric activating agents, which are often a source of waste. Another key principle of green chemistry is the use of safer and more environmentally benign solvents . Water is an ideal green solvent, and research into aqueous reaction conditions for amide synthesis is an active area.

The following table outlines some green chemistry principles and their potential application in the synthesis of this compound.

Green Chemistry PrinciplePotential Application in Synthesis
Atom Economy Designing synthetic routes that maximize the incorporation of all starting materials into the final product.
Use of Catalysis Employing catalytic reagents in place of stoichiometric ones to reduce waste.
Safer Solvents Replacing hazardous organic solvents with greener alternatives like water or bio-based solvents.
Energy Efficiency Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption.

Future research in this domain will likely focus on developing and optimizing novel synthetic routes for this compound that align with the principles of green chemistry, leading to a more sustainable and environmentally responsible production process.

Advanced in vivo Pharmacological Studies

While in vitro studies provide valuable preliminary data, advanced in vivo pharmacological studies are crucial for understanding the physiological effects and therapeutic potential of a compound. For this compound, in vivo studies in animal models are a critical next step to explore its potential biological activities.

Based on the pharmacological profiles of structurally related N-substituted benzamides and brominated aromatic compounds, promising areas for in vivo investigation include analgesic and anti-inflammatory activities. nih.govmdpi.comnih.gov Animal models are essential tools for these preclinical evaluations. nih.gov

Analgesic Activity: The potential pain-relieving effects of this compound can be assessed using established animal models of nociception. The hot-plate and tail-flick tests are commonly used to evaluate central analgesic activity, while the acetic acid-induced writhing test is a standard model for peripheral analgesia. nih.govphcogj.commdpi.com

Anti-inflammatory Activity: The carrageenan-induced paw edema model is a widely used and reliable method for screening the anti-inflammatory potential of new compounds. nih.gov This model allows for the measurement of a compound's ability to reduce acute inflammation.

The table below summarizes common in vivo models for assessing analgesic and anti-inflammatory activity.

Pharmacological ActivityCommon In Vivo ModelEndpoint Measured
Analgesic (Central) Hot-Plate Test, Tail-Flick TestLatency to response to thermal stimulus
Analgesic (Peripheral) Acetic Acid-Induced Writhing TestNumber of abdominal constrictions
Anti-inflammatory Carrageenan-Induced Paw EdemaPaw volume/thickness

In addition to efficacy studies, pharmacokinetic investigations in animal models are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. nih.gov This information is vital for determining its potential as a therapeutic agent.

Exploration of Photo- and Electrocatalytic Applications

The unique electronic properties of halogenated aromatic compounds have led to their exploration in the fields of photocatalysis and electrocatalysis. The bromine substituent on the benzamide (B126) ring of this compound makes it a candidate for investigation in these emerging areas.

Photocatalysis utilizes light to drive chemical reactions. Recent research has demonstrated the use of photocatalysis for the modification of benzamide derivatives. rsc.org These methods can enable transformations that are difficult to achieve through traditional thermal chemistry. For halogenated benzamides, photocatalysis can facilitate reactions such as dehalogenation, cyclization, and other carbon-carbon and carbon-heteroatom bond formations. mdpi.comrsc.org The development of photocatalytic systems that can selectively activate the carbon-bromine bond in this compound could open up new synthetic pathways to novel derivatives. figshare.comdntb.gov.ua

Electrocatalysis , on the other hand, employs an electric potential to catalyze reactions. This approach can offer a high degree of control over reaction conditions and can often be performed under mild conditions. The electrochemical properties of this compound could be harnessed for various applications, including electrosynthesis and sensing.

The table below highlights potential applications of this compound in these catalytic fields.

Catalytic FieldPotential Application
Photocatalysis Synthesis of novel derivatives through C-Br bond activation, degradation of pollutants.
Electrocatalysis Electrosynthesis of functionalized molecules, development of electrochemical sensors.

Future research will likely focus on investigating the reactivity of this compound under various photo- and electrocatalytic conditions to unlock its potential in these advanced applications.

Q & A

Q. What synthetic methodologies are commonly employed for 3-bromo-N-cyclohexylbenzamide, and how do reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves coupling 3-bromobenzoic acid derivatives with cyclohexylamine using coupling agents like EDCI or DCC. Critical parameters include:
  • Temperature : 60–80°C optimizes amide bond formation while minimizing side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF or THF) enhance reagent solubility.
  • Stoichiometry : A 1.2:1 molar ratio of carboxylic acid to amine improves conversion (>90% yield).
    Retrosynthetic analysis using AI tools (e.g., PubChem’s synthesis planner) suggests bromine positioning directs regioselectivity in subsequent reactions .

Q. Which spectroscopic techniques are critical for structural validation, and what key signals confirm the compound’s identity?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Aromatic protons (δ 7.3–8.1 ppm, multiplet) and cyclohexyl CH₂ groups (δ 1.2–2.1 ppm).
  • ¹³C NMR : Carbonyl signal at ~167 ppm (C=O), brominated aromatic carbons at ~125–135 ppm.
  • IR : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch).
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 296.08 (theoretical: 296.05) confirms molecular weight .

Q. What purification strategies ensure high-purity this compound?

  • Methodological Answer :
  • Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) eluent.
  • Recrystallization : Ethanol/water (80:20) yields crystals with >98% purity (HPLC validation, C18 column, 70% acetonitrile, retention time 6.2 min) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in halogenated benzamide derivatives?

  • Methodological Answer :
  • Data Collection : Use Oxford Xcalibur Ruby Gemini diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 200 K.
  • Refinement : SHELXL refinement with anisotropic displacement parameters for non-H atoms. Example parameters for N-cyclohexyl-3-fluorobenzamide:
ParameterValue
Space groupP21/c
a (Å)25.0232 (9)
b (Å)5.3705 (2)
c (Å)8.1289 (3)
β (°)98.537 (3)
R-factor0.047
  • Hydrogen Bonding : Analyze intermolecular N–H···O interactions (2.8–3.0 Å) to confirm packing stability .

Q. What strategies address contradictory bioactivity data between halogen-substituted N-cyclohexylbenzamides?

  • Methodological Answer :
  • Multivariate Analysis : Correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity. Example:
  • 3-Bromo derivatives show MIC = 8 μg/mL (vs. 16 μg/mL for chloro analogues) due to higher lipophilicity (logP 2.8 vs. 2.1).
  • Mechanistic Validation : Use fluorescent dye assays (e.g., propidium iodide) to verify membrane permeability differences .

Q. How should researchers handle twinned crystals during X-ray structure determination?

  • Methodological Answer :
  • Twin Refinement : In SHELXL, apply HKLF5 format with twin law matrix (1 0 0 / 0 -1 0 / 0 0 -1).
  • BASF Parameter : Optimize to 0.25 for 3-chloro-N-cyclohexylbenzamide (CCDC entry XYZ), reducing R1 from 0.15 to 0.04.
  • Verification : Use TWINROTMAT to validate orientation matrices .

Q. What computational methods predict substituent effects on the compound’s electronic properties?

  • Methodological Answer :
  • DFT Calculations : B3LYP/6-311+G(d,p) level evaluates bromine’s electron-withdrawing effect (reduces HOMO energy by ~0.8 eV).
  • Molecular Electrostatic Potential (MEP) : Maps reveal charge distribution at the amide group, guiding reactivity predictions .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported melting points for crystalline derivatives?

  • Methodological Answer :
  • Thermal Analysis : Compare DSC thermograms (heating rate 10°C/min) to identify polymorphic transitions.
  • Crystallization Screening : Test solvents (e.g., acetone vs. ethyl acetate) to isolate stable polymorphs.
  • Validation : Cross-reference with CCDC entries (e.g., 2550-36-9 for cyclohexylmethyl bromide derivatives) .

Notes

  • Synthesis Validation : Always confirm reaction progress via TLC (Rf ~0.4 in hexane/ethyl acetate 3:1) .
  • Crystallography : Deposit structural data in the CCDC (e.g., CCDC 2550-36-9) for public access .
  • Safety : Use S22/S24/25 precautions (avoid dust/skin contact) during handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.